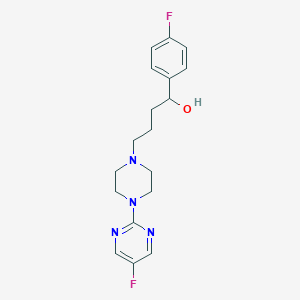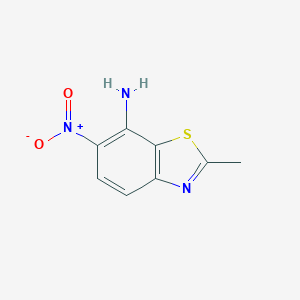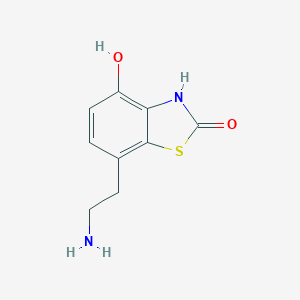
Formaldehyde, polymer with 4-nonylphenol and oxirane, benzoate hydrogen sulfobutanedioate, disodium
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Formaldehyde, polymer with 4-nonylphenol and oxirane, benzoate hydrogen sulfobutanedioate, disodium, also known as NP-9, is a surfactant widely used in industrial and household cleaning products. It is a complex mixture of chemicals that can pose potential risks to human health and the environment.
Wirkmechanismus
Formaldehyde, polymer with 4-nonylphenol and oxirane, benzoate hydrogen sulfobutanedioate, disodium acts as a surfactant by reducing the surface tension between two substances, allowing them to mix more easily. It can also disrupt the structure of cell membranes, leading to cell damage and death. Formaldehyde, polymer with 4-nonylphenol and oxirane, benzoate hydrogen sulfobutanedioate, disodium has been shown to have estrogenic activity, meaning it can mimic the effects of the hormone estrogen in the body and potentially disrupt the endocrine system.
Biochemical and Physiological Effects:
Studies have shown that Formaldehyde, polymer with 4-nonylphenol and oxirane, benzoate hydrogen sulfobutanedioate, disodium can cause a range of adverse health effects, including skin and eye irritation, respiratory problems, and liver and kidney damage. It has also been linked to reproductive and developmental problems, such as reduced fertility and birth defects. Formaldehyde, polymer with 4-nonylphenol and oxirane, benzoate hydrogen sulfobutanedioate, disodium has been found to accumulate in the environment and can potentially harm aquatic organisms.
Vorteile Und Einschränkungen Für Laborexperimente
Formaldehyde, polymer with 4-nonylphenol and oxirane, benzoate hydrogen sulfobutanedioate, disodium is commonly used in laboratory experiments as a surfactant and emulsifier due to its ability to improve the solubility and stability of chemicals. However, its potential health and environmental impacts should be taken into consideration when selecting a surfactant for experiments.
Zukünftige Richtungen
Further research is needed to fully understand the potential health and environmental impacts of Formaldehyde, polymer with 4-nonylphenol and oxirane, benzoate hydrogen sulfobutanedioate, disodium. Alternative surfactants and cleaning agents should be developed to reduce the use and exposure of Formaldehyde, polymer with 4-nonylphenol and oxirane, benzoate hydrogen sulfobutanedioate, disodium. Additionally, regulations and guidelines should be established to limit the use and release of Formaldehyde, polymer with 4-nonylphenol and oxirane, benzoate hydrogen sulfobutanedioate, disodium into the environment.
In conclusion, Formaldehyde, polymer with 4-nonylphenol and oxirane, benzoate hydrogen sulfobutanedioate, disodium is a complex mixture of chemicals widely used in various industries and household products. Scientific research has shown that it can pose potential risks to human health and the environment. Further research and regulations are needed to minimize the use and exposure of Formaldehyde, polymer with 4-nonylphenol and oxirane, benzoate hydrogen sulfobutanedioate, disodium and develop safer alternatives.
Synthesemethoden
Formaldehyde, polymer with 4-nonylphenol and oxirane, benzoate hydrogen sulfobutanedioate, disodium is synthesized by the reaction of formaldehyde with nonylphenol and ethylene oxide. The resulting polymer is then modified with benzoic acid and sulfobutyric acid to improve its solubility and stability. The final product is a white to yellowish powder or a clear liquid that is soluble in water.
Wissenschaftliche Forschungsanwendungen
Formaldehyde, polymer with 4-nonylphenol and oxirane, benzoate hydrogen sulfobutanedioate, disodium is widely used in various industries, including textile, paper, and leather processing, as well as in the production of cleaning agents, detergents, and cosmetics. It is also used as a dispersant, emulsifier, and wetting agent in agricultural and oil drilling applications. Due to its widespread use, Formaldehyde, polymer with 4-nonylphenol and oxirane, benzoate hydrogen sulfobutanedioate, disodium has been extensively studied in scientific research, mainly focusing on its potential health and environmental impacts.
Eigenschaften
CAS-Nummer |
104133-71-3 |
|---|---|
Produktname |
Formaldehyde, polymer with 4-nonylphenol and oxirane, benzoate hydrogen sulfobutanedioate, disodium |
Molekularformel |
C29H40Na2O12S |
Molekulargewicht |
658.7 g/mol |
IUPAC-Name |
disodium;formaldehyde;4-hydroxy-4-oxo-2-sulfobutanoate;4-nonylphenol;oxirane;benzoate |
InChI |
InChI=1S/C15H24O.C7H6O2.C4H6O7S.C2H4O.CH2O.2Na/c1-2-3-4-5-6-7-8-9-14-10-12-15(16)13-11-14;8-7(9)6-4-2-1-3-5-6;5-3(6)1-2(4(7)8)12(9,10)11;1-2-3-1;1-2;;/h10-13,16H,2-9H2,1H3;1-5H,(H,8,9);2H,1H2,(H,5,6)(H,7,8)(H,9,10,11);1-2H2;1H2;;/q;;;;;2*+1/p-2 |
InChI-Schlüssel |
VCCOJJWYQYABBJ-UHFFFAOYSA-L |
SMILES |
CCCCCCCCCC1=CC=C(C=C1)O.C=O.C1CO1.C1=CC=C(C=C1)C(=O)[O-].C(C(C(=O)[O-])S(=O)(=O)O)C(=O)O.[Na+].[Na+] |
Kanonische SMILES |
CCCCCCCCCC1=CC=C(C=C1)O.C=O.C1CO1.C1=CC=C(C=C1)C(=O)[O-].C(C(C(=O)[O-])S(=O)(=O)O)C(=O)O.[Na+].[Na+] |
Synonyme |
Formaldehyde, polymer with 4-nonylphenol and oxirane, benzoate hydrogen sulfobutanedioate, disodium salt |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![6-Bromo-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B34002.png)
![2,4-Diphenylpyrimido[1,2-a]benzimidazole](/img/structure/B34003.png)


![2-[(E)-2-(3-chlorophenyl)ethenyl]-4,4,6-trimethyl-5,6-dihydro-1,3-oxazine](/img/structure/B34008.png)
![(R)-N-(2-amino-4,5,6,7-tetrahydrobenzo[d]thiazol-6-yl)propionamide](/img/structure/B34009.png)


![[(1R,2R,3R)-4-(6-aminopurin-9-yl)-2,3-dihydroxycyclopentyl]methyl 3-ethoxypropanoate](/img/structure/B34015.png)




